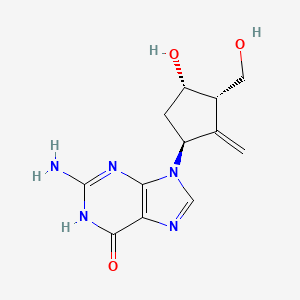
Impureza V de Atracurio (Mezcla de Diastereómeros)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atracurium Impurity V (Mixture of Diastereomers) is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a byproduct or impurity found in the synthesis of atracurium, a neuromuscular-blocking agent used during anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation. The compound is characterized by its complex structure, which includes multiple chiral centers, leading to the formation of diastereomers.
Aplicaciones Científicas De Investigación
Atracurium Impurity V (Mixture of Diastereomers) has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the quality control and analysis of atracurium and related compounds.
Chemical Synthesis: The compound is used in the study of synthetic routes and reaction mechanisms involving isoquinoline derivatives.
Biological Studies: Research on the biological activity of atracurium impurities helps in understanding the pharmacokinetics and pharmacodynamics of atracurium.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atracurium Impurity V (Mixture of Diastereomers) involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core, which is achieved through a series of cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced at specific positions on the aromatic ring through methylation reactions.
Formation of the Quaternary Ammonium Group: The quaternary ammonium group is introduced through alkylation reactions, which involve the reaction of tertiary amines with alkyl halides.
Formation of Diastereomers: The presence of multiple chiral centers in the molecule leads to the formation of diastereomers during the synthesis process.
Industrial Production Methods
Industrial production of Atracurium Impurity V (Mixture of Diastereomers) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent production of the desired diastereomers. Purification steps, such as crystallization and chromatography, are employed to isolate the impurity from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Atracurium Impurity V (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles, carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of substituted isoquinoline derivatives.
Mecanismo De Acción
The mechanism of action of Atracurium Impurity V (Mixture of Diastereomers) is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with biological targets similar to atracurium, such as nicotinic acetylcholine receptors at the neuromuscular junction. The presence of multiple chiral centers and the formation of diastereomers may influence its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Atracurium Besilate: The parent compound used as a neuromuscular-blocking agent.
Cisatracurium Besilate: A stereoisomer of atracurium with similar pharmacological properties.
Mivacurium Chloride: Another neuromuscular-blocking agent with a similar mechanism of action.
Uniqueness
Atracurium Impurity V (Mixture of Diastereomers) is unique due to its status as an impurity and its complex structure with multiple chiral centers. This complexity makes it a valuable reference standard in pharmaceutical research, as it helps in the identification and quantification of impurities in atracurium formulations. Its study also provides insights into the synthesis and stability of isoquinoline derivatives.
Propiedades
Número CAS |
1075726-86-1 |
|---|---|
Fórmula molecular |
C25H34NO6I |
Peso molecular |
571.45 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)




